molecular formula C16H16N4O5 B11055289 8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11055289
M. Wt: 344.32 g/mol
InChI Key: HOYAUWJKRNIHDR-UHFFFAOYSA-N
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Description

8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrido[1,2-a]quinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the core structure.

    Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Final Cyclization and Functionalization: The final steps involve cyclization to form the pyrimidine ring and any necessary functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various functionalized spiro compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The nitro group and spiro structure are key features that contribute to its biological activity.

Medicine

Medicinally, this compound and its derivatives are being explored for their potential as anticancer agents. The nitro group can be reduced in vivo to form reactive intermediates that can damage cancer cells.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its stable and colorful nitro group.

Mechanism of Action

The mechanism of action of 8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The spiro structure allows for unique binding interactions with enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar in structure but lacks the spiro and nitro functionalities.

    4-hydroxy-2-quinolone: Shares the quinoline core but differs in functional groups and overall structure.

    Spiro[indoline-3,4’-pyrido[1,2-a]quinoline]: Another spiro compound with a different arrangement of rings and functional groups.

Uniqueness

The uniqueness of 8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its combination of a spiro structure with a nitro group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

8-nitrospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

InChI

InChI=1S/C16H16N4O5/c21-13-16(14(22)18-15(23)17-13)8-9-7-10(20(24)25)4-5-11(9)19-6-2-1-3-12(16)19/h4-5,7,12H,1-3,6,8H2,(H2,17,18,21,22,23)

InChI Key

HOYAUWJKRNIHDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)NC3=O

Origin of Product

United States

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